molecular formula C18H16N2O3 B1139406 (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide CAS No. 133550-37-5

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide

Cat. No.: B1139406
CAS No.: 133550-37-5
M. Wt: 308.3 g/mol
InChI Key: UMGQVUWXNOJOSJ-DGGAMASNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyrphostin AG 835 can be synthesized through a multi-step process. One common synthetic route involves the condensation of 3,4-dihydroxybenzaldehyde with cyanoacetamide in the presence of a base to form the intermediate product. This intermediate is then reacted with (S)-α-methylbenzylamine to yield Tyrphostin AG 835 .

Industrial Production Methods

While specific industrial production methods for Tyrphostin AG 835 are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin AG 835 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • IUPAC Name : (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
  • Molecular Formula : C18H16N2O3
  • Molecular Weight : 312.33 g/mol

Structure

The compound features a cyano group and a phenolic moiety, which are significant for its biological activity. The presence of the 3,4-dihydroxyphenyl group suggests potential antioxidant properties that may contribute to its therapeutic effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in various diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have shown that such compounds can scavenge free radicals effectively, thereby reducing cellular damage and inflammation .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has been noted for its ability to inhibit the proliferation of cancer cells through various mechanisms:

  • Induction of apoptosis in tumor cells.
  • Inhibition of specific kinases involved in cancer progression.
    Research has demonstrated that derivatives of this compound can exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound's structural features suggest it may modulate inflammatory pathways. Preliminary studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a basis for its use in treating inflammatory conditions .

Neuroprotective Effects

Given the antioxidant properties associated with this compound, it has been explored for neuroprotective applications. Research indicates that it may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents . This property is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at Virginia Commonwealth University evaluated the antioxidant capacity of several phenolic compounds, including derivatives of this compound. The findings revealed that these compounds significantly reduced oxidative stress markers in vitro, suggesting their potential utility in preventing oxidative damage-related diseases .

Case Study 2: Anticancer Mechanisms

In a clinical trial involving various cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. The results indicated a marked decrease in cell viability and an increase in apoptotic markers when treated with the compound compared to controls. This study highlights the potential of this compound as a candidate for cancer therapy .

Mechanism of Action

Tyrphostin AG 835 exerts its effects by inhibiting the activity of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

    Tyrphostin AG 538: Another protein tyrosine kinase inhibitor with similar inhibitory effects on EGFR kinase.

    Tyrphostin AG 490:

Uniqueness

Its structure, which includes a cyano group and hydroxyl groups on the aromatic ring, contributes to its distinct chemical reactivity and biological activity .

Biological Activity

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide, also known as a derivative of entacapone, has garnered attention in recent years for its potential biological activities. This compound exhibits various pharmacological properties, including antiviral and anti-inflammatory effects. Below is a comprehensive overview of its biological activity supported by research findings and data tables.

  • Molecular Formula : C18H16N2O3
  • Molecular Weight : 304.33 g/mol
  • CAS Number : 133550-37-5

1. Antiviral Activity

Research indicates that this compound has demonstrated significant antiviral properties, particularly against the H1N1 influenza virus. The compound acts by inhibiting viral replication and preventing the spread of the virus within infected cells.

Study Findings :

  • In vitro studies showed that the compound effectively reduced viral titers in infected cell lines.
  • The mechanism of action involves interference with viral protein synthesis and assembly.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.

Mechanism of Action :

  • It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • The compound may also downregulate the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
AntiviralH1N1 Influenza VirusInhibition of replication
Anti-inflammatoryCytokine ProductionDecreased TNF-alpha levels
Enzyme InhibitionCOMT (Catechol-O-methyltransferase)Modulation of enzyme activity

Case Study 1: Antiviral Efficacy Against H1N1

A study conducted on various derivatives of entacapone found that this compound exhibited a notable reduction in H1N1 viral load in vitro. The study utilized MDCK cells to assess viral replication post-treatment with varying concentrations of the compound.

Case Study 2: Anti-inflammatory Response

In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in inflammatory markers. The study highlighted the potential for this compound to serve as a therapeutic agent in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide?

Synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 3,4-dihydroxybenzaldehyde with cyanoacetamide under basic conditions to form the α,β-unsaturated nitrile intermediate.
  • Step 2 : Enantioselective coupling with (S)-1-phenylethylamine using coupling agents like EDCI/HOBt in anhydrous DMF or THF.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or DMSO/water mixtures. Purity should be confirmed via HPLC (>98%) and NMR spectroscopy .

Q. How can the stereochemical integrity and structural conformation of this compound be validated?

  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms the (E)-configuration and absolute stereochemistry at the chiral center.
  • Spectroscopic methods :
    • 1H/13C NMR : Key signals include the cyano group (δ ~110 ppm in 13C), enamide protons (δ 6.5–7.5 ppm in 1H), and dihydroxyphenyl resonances (δ 6.7–6.9 ppm).
    • IR : Stretches for -C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • Polarimetry : Verify optical activity ([α]D) to confirm enantiomeric purity .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in DMSO (>20 mg/mL) and ethanol (>24 mg/mL with sonication/warming) but poorly soluble in aqueous buffers. Prepare stock solutions in DMSO and dilute in PBS or cell culture media (<0.1% DMSO final) .
  • Stability : Store lyophilized powder at -20°C. Solutions in DMSO are stable for ≤6 months at -80°C. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does this compound inhibit kinase activity, and what experimental designs are optimal for assessing potency?

  • Mechanism : Acts as a competitive ATP-binding site inhibitor for EGFR (IC50 = 1.1 μM) via the cyanoacrylamide moiety, which forms a covalent adduct with cysteine residues in the kinase domain .
  • Assay design :
    • In vitro : Use recombinant EGFR kinase domain with [γ-32P]ATP and poly(Glu,Tyr) substrate. Measure inhibition via radioactivity or fluorescence-based ADP-Glo™ assays.
    • Cellular : Treat EGFR-overexpressing cell lines (e.g., A431) and quantify phospho-EGFR (Tyr1068) by Western blot .

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Case example : Discrepancies in IC50 values may arise from:
    • Assay conditions : ATP concentration (use Km ATP for competitive inhibition assays).
    • Cellular context : Off-target effects on STAT3 (observed in AG 490 analogs) or redox activity due to catechol groups .
  • Mitigation : Include orthogonal assays (e.g., thermal shift assays for target engagement) and structural analogs (e.g., methyl-protected dihydroxyphenyl derivatives) to isolate mechanisms .

Q. What computational strategies are effective for modeling interactions between this compound and its targets?

  • Molecular docking : Use AutoDock Vina with EGFR crystal structures (PDB: 1M17). Focus on the cyanoacrylamide warhead’s orientation relative to Cys773.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen bonding with Met769 and Thr766 .

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structure determination?

  • Data collection : Use synchrotron radiation (λ = 0.9 Å) and cryocooling (100 K) to enhance resolution.
  • Phasing : Employ SHELXD for experimental phasing if molecular replacement fails. For twinned data, refine with SHELXL using the TWIN/BASF commands .

Q. What are the implications of the compound’s redox-active 3,4-dihydroxyphenyl group in biological assays?

  • Pro-oxidant activity : The catechol group can generate ROS in cell culture, confounding results. Include controls with antioxidants (e.g., NAC) or use methyl-protected analogs.
  • Metal chelation : Test for interference in metal-dependent enzymes (e.g., tyrosinase) via EDTA supplementation .

Q. How can researchers design experiments to evaluate off-target effects on related kinases (e.g., JAK2, HER2)?

  • Kinase profiling : Use panels like Eurofins KinaseProfiler™ at 1 μM compound concentration.
  • Selectivity analysis : Calculate selectivity scores (S(10) = [Number of kinases inhibited >90%]/Total kinases tested). AG 556 shows >500-fold selectivity for EGFR over HER2 .

Q. What in vivo models are appropriate for studying pharmacokinetics and efficacy?

  • PK studies : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS. Expect low oral bioavailability (<15%) due to poor solubility.
  • Xenograft models : Use EGFR-driven tumors (e.g., H1975 NSCLC) with daily IP dosing (20 mg/kg). Measure tumor volume and phospho-EGFR/ERK signaling .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGQVUWXNOJOSJ-DGGAMASNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017645
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-37-5
Record name Tyrphostin AG 835
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 835
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.